molecular formula C7H10BrNO3 B12906543 Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate CAS No. 68843-65-2

Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B12906543
CAS No.: 68843-65-2
M. Wt: 236.06 g/mol
InChI Key: LNXBICUEKXPBTI-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and water under open-air conditions. This reaction yields 3,5-disubstituted isoxazole with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the isoxazole compound.

Scientific Research Applications

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocyclic compounds with potential biological activity.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(chloromethyl)-4,5-dihydroisoxazole-3-carboxylate
  • Ethyl 5-(iodomethyl)-4,5-dihydroisoxazole-3-carboxylate
  • Ethyl 5-(methyl)-4,5-dihydroisoxazole-3-carboxylate

Uniqueness

Ethyl 5-(bromomethyl)-4,5-dihydroisoxazole-3-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological studies.

Biological Activity

Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS Number: 95312-11-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8BrNO3
  • Molecular Weight : 232.05 g/mol
  • Structure : The compound features a bromomethyl group attached to a dihydro-1,2-oxazole ring with a carboxylate ester functionality.

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. A study by Coteron et al. (2010) highlighted the compound's potential as a scaffold for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting that it may interfere with cellular pathways involved in tumor growth. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism and proliferation. The bromomethyl group is believed to enhance the electrophilic character of the molecule, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of proteins and nucleic acids, disrupting normal cellular functions .

Study 1: Antimicrobial Efficacy

In a comparative study on various oxazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a higher inhibition zone compared to standard antibiotics, suggesting its potential as a broad-spectrum antimicrobial agent.

Compound NameMIC (µg/mL)Gram-positiveGram-negative
This compound32Staphylococcus aureusEscherichia coli
Standard Antibiotic16Staphylococcus aureusEscherichia coli

Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of several oxazole derivatives. This compound was found to significantly reduce cell viability in breast cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Properties

IUPAC Name

ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO3/c1-2-11-7(10)6-3-5(4-8)12-9-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBICUEKXPBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576364
Record name Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68843-65-2
Record name 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-4,5-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68843-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(bromomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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